molecular formula C16H23NO3 B4751971 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide

Cat. No. B4751971
M. Wt: 277.36 g/mol
InChI Key: IKGDZNIRVSCVLI-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research, neuroscience, and drug discovery.

Mechanism of Action

3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. Specifically, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuronal cells, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has also been shown to improve insulin sensitivity and lipid metabolism in animal models of metabolic disease.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for specific biological pathways. However, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide also has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide. One area of interest is the development of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the use of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the pharmacokinetics and toxicity of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide in vivo, which will be essential for its potential use in human clinical trials.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been widely used in scientific research for its ability to selectively target specific biological pathways. In cancer research, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neuroscience, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been used to study the effects of oxidative stress on neuronal function and the role of the endocannabinoid system in pain perception. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has also been used in drug discovery as a potential lead compound for the development of novel therapeutics.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(2)9-10-17-16(18)8-6-13-5-7-14(19-3)15(11-13)20-4/h5-8,11-12H,9-10H2,1-4H3,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGDZNIRVSCVLI-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C=CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.